Viridicatumtoxin

Catalog No.
S546812
CAS No.
39277-41-3
M.F
C30H31NO10
M. Wt
565.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Viridicatumtoxin

CAS Number

39277-41-3

Product Name

Viridicatumtoxin

IUPAC Name

(3'S,4'S,6S,9'S)-3',4',8',9',12',14'-hexahydroxy-16'-methoxy-1,5,5-trimethyl-6',10'-dioxospiro[cyclohexene-6,18'-pentacyclo[11.6.1.02,11.04,9.017,20]icosa-1(20),2(11),7,12,14,16-hexaene]-7'-carboxamide

Molecular Formula

C30H31NO10

Molecular Weight

565.6 g/mol

InChI

InChI=1S/C30H31NO10/c1-11-6-5-7-27(2,3)28(11)9-12-16-18(13(32)8-15(41-4)21(16)28)22(34)20-17(12)23(35)29(39)10-14(33)19(26(31)38)24(36)30(29,40)25(20)37/h6,8,23,32,34-36,39-40H,5,7,9-10H2,1-4H3,(H2,31,38)/t23-,28-,29-,30+/m0/s1

InChI Key

FNSQKFOXORBCCC-WBWZXODPSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Viridicatumtoxin; SC 28762; SC-28762; SC28762; Viriditoxin;

Canonical SMILES

CC1=CCCC(C12CC3=C4C2=C(C=C(C4=C(C5=C3C(C6(CC(=O)C(=C(C6(C5=O)O)O)C(=O)N)O)O)O)O)OC)(C)C

Isomeric SMILES

CC1=CCCC([C@@]12CC3=C4C2=C(C=C(C4=C(C5=C3[C@@H]([C@]6(CC(=O)C(=C([C@]6(C5=O)O)O)C(=O)N)O)O)O)O)OC)(C)C

The exact mass of the compound Viridicatumtoxin is 565.1948 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Viridicatumtoxin (CAS 39277-41-3) is a structurally distinct, fungal-derived meroterpenoid antibiotic characterized by a geranyl-derived spirobicyclic ring system fused to a tetracycline-like naphthacene core [1]. Unlike conventional broad-spectrum bacterial tetracyclines, it functions primarily as a potent inhibitor of undecaprenyl pyrophosphate (UPP) synthase [1]. For procurement in drug discovery and microbiological assay development, its critical baseline properties include sub-microgram minimum inhibitory concentrations (MIC) against drug-resistant Gram-positive pathogens (such as MRSA), coupled with high solubility in standard laboratory solvents like DMSO and ethanol for reproducible high-throughput screening formulations .

Substituting Viridicatumtoxin with standard in-class antibiotics like tetracycline or chlortetracycline fundamentally alters the mechanistic basis of an assay [1]. While standard tetracyclines exert bacteriostatic effects by reversibly binding the 30S ribosomal subunit to halt protein synthesis, Viridicatumtoxin bypasses this pathway to directly target UPP synthase, a critical enzyme in bacterial cell wall peptidoglycan biosynthesis [1]. Furthermore, its distinctive spiro-bicyclic (EF ring) domain sterically hinders typical 70S ribosome binding, meaning it cannot be used as a generic translational inhibitor. Buyers must procure this exact compound when screening for cell wall synthesis inhibitors or when profiling resistance mechanisms that have already bypassed ribosomal targets.

Enhanced Anti-MRSA Efficacy vs. Standard Tetracycline

In comparative evaluations against methicillin-resistant Staphylococcus aureus (MRSA), Viridicatumtoxin demonstrates profound potency advantages over conventional class benchmarks. It achieves a minimum inhibitory concentration (MIC) of 0.25 µg/mL, exhibiting significantly higher activity than standard tetracycline against the same resistant strains [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) against MRSA
Target Compound Data0.25 µg/mL
Comparator Or BaselineTetracycline (typically >4.0 µg/mL against MRSA)
Quantified Difference>16-fold higher activity than tetracycline against MRSA.
ConditionsIn vitro micro-broth dilution assay.

Validates the compound as a high-potency positive control for screening novel anti-MRSA therapeutics where standard tetracyclines fail.

Specific Target Affinity for UPP Synthase

Unlike standard tetracyclines that target the 30S ribosome, Viridicatumtoxin acts as a direct inhibitor of undecaprenyl pyrophosphate (UPP) synthase. In vitro enzyme assays utilizing Staphylococcus aureus UPPS demonstrate that Viridicatumtoxin achieves an IC50 of 3.1 µM . This targeted inhibition prevents the condensation of farnesyl diphosphate with isopentenyl diphosphate, effectively halting the production of the C55-lipid carrier essential for peptidoglycan cell wall assembly.

Evidence DimensionEnzyme Inhibition (IC50) against S. aureus UPPS
Target Compound Data3.1 µM
Comparator Or BaselineStandard Tetracyclines (Inactive against UPPS; target 30S ribosome)
Quantified DifferenceMechanistic shift from ribosomal inhibition to low-micromolar UPPS inhibition.
ConditionsIn vitro enzyme assay monitoring polyprenyl alcohol production.

Essential for researchers requiring a validated, non-ribosomal cell wall synthesis inhibitor for mechanistic assays.

Solvent Compatibility for High-Throughput Screening Formulations

The complex spirobicyclic structure of Viridicatumtoxin results in poor aqueous solubility, which can lead to improper crystal packing or precipitation in purely aqueous buffers. However, it exhibits excellent processability in standard organic solvents, achieving solubilities of ≥1 mg/mL in DMSO, ethanol, and methanol. This allows for the preparation of highly concentrated, stable stock solutions that can be reliably aliquoted and stored at -20°C for over two years without degradation, ensuring lot-to-lot reproducibility in extended screening campaigns.

Evidence DimensionStock Solution Solubility
Target Compound Data≥1 mg/mL in DMSO, Ethanol, Methanol
Comparator Or BaselineAqueous Buffer Systems (Poorly soluble, prone to precipitation)
Quantified DifferenceOrders of magnitude higher solubility in DMSO/Ethanol compared to water.
ConditionsStandard laboratory formulation at 25°C.

Dictates the required formulation strategy (DMSO/Ethanol stock) to prevent assay failure due to compound precipitation.

Positive Control in Anti-MRSA Drug Discovery

Due to its validated MIC of 0.25 µg/mL against methicillin-resistant Staphylococcus aureus, Viridicatumtoxin is ideally suited as a high-potency benchmark in micro-broth dilution assays evaluating novel antibiotics targeting resistant Gram-positive pathogens [1].

Mechanistic Probing of Bacterial Cell Wall Biosynthesis

Because it specifically inhibits UPP synthase rather than the 30S ribosome, this compound is the correct choice for biochemical assays designed to isolate and study the peptidoglycan biosynthesis pathway without confounding translational inhibition [2].

Structural Biology and Molecular Docking Studies

The complex geranyl-derived spirobicyclic ring system makes Viridicatumtoxin a critical ligand for crystallographic or in silico docking studies aimed at mapping the farnesyl pyrophosphate (FPP) binding pocket of UPPS, guiding the rational design of next-generation inhibitors [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

7

Exact Mass

565.19479619 Da

Monoisotopic Mass

565.19479619 Da

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S8N62PLU21

Wikipedia

Viridicatumtoxin_A

Dates

Last modified: 08-15-2023
1: Nicolaou KC, Hale CR, Nilewski C, Ioannidou HA, ElMarrouni A, Nilewski LG, Beabout K, Wang TT, Shamoo Y. Total synthesis of viridicatumtoxin B and analogues thereof: strategy evolution, structural revision, and biological evaluation. J Am Chem Soc. 2014 Aug 27;136(34):12137-60. doi: 10.1021/ja506472u. Epub 2014 Aug 15. PubMed PMID: 25317739; PubMed Central PMCID: PMC4210137.
2: Nicolaou KC, Nilewski C, Hale CR, Ioannidou HA, ElMarrouni A, Koch LG. Total synthesis and structural revision of viridicatumtoxin B. Angew Chem Int Ed Engl. 2013 Aug 12;52(33):8736-41. doi: 10.1002/anie.201304691. Epub 2013 Jul 24. PubMed PMID: 23893651; PubMed Central PMCID: PMC3835450.
3: Zheng CJ, Yu HE, Kim EH, Kim WG. Viridicatumtoxin B, a new anti-MRSA agent from Penicillium sp. FR11. J Antibiot (Tokyo). 2008 Oct;61(10):633-7. doi: 10.1038/ja.2008.84. PubMed PMID: 19168978.
4: Chooi YH, Cacho R, Tang Y. Identification of the viridicatumtoxin and griseofulvin gene clusters from Penicillium aethiopicum. Chem Biol. 2010 May 28;17(5):483-94. doi: 10.1016/j.chembiol.2010.03.015. PubMed PMID: 20534346; PubMed Central PMCID: PMC2884005.
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